6-Fluoroisoquinolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoroisoquinolin-5-ol |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H |
InChI Key |
PCFKPDPKWZKEEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)O)F |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 6 Fluoroisoquinolin 5 Ol
Reaction Mechanism Elucidation for Fluorination of Isoquinolines
The introduction of a fluorine atom into the isoquinoline (B145761) skeleton is a challenging yet crucial transformation for modifying the bioactivity of these scaffolds. The electron-deficient nature of the pyridine (B92270) ring within the isoquinoline system renders it less reactive towards traditional electrophilic aromatic substitution. acs.org Consequently, specialized strategies are required to achieve regioselective fluorination.
A sophisticated strategy to achieve formal meta-C–H fluorination of isoquinolines involves the use of temporary dearomatization to form an oxazinoazaarene intermediate. smolecule.com This multi-step process circumvents the inherent electronic preferences of the isoquinoline ring.
The mechanism proceeds as follows:
Dearomatization : The isoquinoline is treated with a reagent, such as a chiral oxaziridine, which induces a dearomatization reaction. This temporarily disrupts the aromatic system and forms a bicyclic oxazinoazaarene. smolecule.com
Activation : The resulting dearomatized intermediate, which behaves like a dienamine, possesses a nucleophilic C3-position. researchgate.net
Fluorination : This nucleophilic center is then targeted by an electrophilic fluorine source, most commonly Selectfluor (F-TEDA-BF4). The fluorine atom is installed with high regioselectivity. smolecule.com
Rearomatization : The final step involves the restoration of the aromatic isoquinoline core, now bearing the newly introduced fluorine atom. smolecule.com
This method has been shown to produce 7-fluorinated isoquinolines (a meta-substitution relative to the nitrogen atom) with exclusive regioselectivity in moderate to good yields (45–68%). smolecule.com This pathway is significant as it provides access to substitution patterns that are difficult to obtain through direct fluorination methods. smolecule.comresearchgate.net
The fluorination of azaarenes like isoquinoline can theoretically proceed through either electrophilic or nucleophilic pathways, each with distinct mechanistic challenges. acs.org
Electrophilic Fluorination : This pathway involves the direct attack of the aromatic ring on an electrophilic fluorine source (e.g., Selectfluor, NFSI). mdpi.comalfa-chemistry.com For electron-deficient systems like isoquinolines, this is energetically unfavorable due to the high energy of the required Wheland intermediate, which would place a positive charge on an already electron-poor ring system. acs.org
Nucleophilic Fluorination : This pathway involves the attack of a nucleophilic fluoride (B91410) source (F⁻). While more electronically feasible for an electron-deficient ring, it presents its own barrier. The initial addition of fluoride forms a Meisenheimer intermediate. For the reaction to proceed to the final product, a hydride ion must be eliminated to restore aromaticity, a process which is generally disfavored. acs.org
To overcome these hurdles, a concerted nucleophilic aromatic substitution mechanism has been proposed and investigated through computational studies. acs.org In this pathway, an asynchronous, concerted transfer of a fluoride anion, an electron, and a proton (F⁻-e⁻-H⁺) allows for C-H fluorination without the formation of a discrete, high-energy Meisenheimer intermediate. acs.org This concerted mechanism effectively lowers the activation barrier for nucleophilic fluorination of azaarenes. acs.org
| Pathway | Mechanism | Key Intermediate | Challenge for Isoquinolines |
|---|---|---|---|
| Electrophilic | Direct attack of the aromatic π-system on an electrophilic fluorine source (F⁺ equivalent). mdpi.com | Wheland Intermediate (Arenium ion) | High-energy intermediate due to the electron-deficient nature of the ring. acs.org |
| Nucleophilic (Stepwise) | Attack by a nucleophilic fluoride source (F⁻) followed by elimination. acs.org | Meisenheimer Intermediate | Difficulty in eliminating a hydride ion (H⁻) to achieve rearomatization. acs.org |
| Nucleophilic (Concerted) | An asynchronous, concerted F⁻-e⁻-H⁺ transfer. acs.org | Transition state, no discrete intermediate. | Bypasses the high-energy Meisenheimer intermediate, providing a viable pathway. acs.org |
Kinetic studies provide crucial insights into the rate-determining steps and energy profiles of fluorination reactions. Kinetic Isotope Effect (KIE) experiments are particularly valuable for determining whether a C-H bond is broken in the rate-determining step.
For the concerted nucleophilic fluorination of quinolines, a related azaarene, the following parameters have been determined:
An intermolecular competition experiment between quinoline (B57606) and quinoline-d₇ yielded a KIE of 1.7 . acs.org This value suggests that a proton transfer equilibrium occurs before the product-forming electron transfer, which is consistent with the proposed concerted F⁻-e⁻-H⁺ mechanism. acs.org
Density Functional Theory (DFT) calculations estimated the activation energy for the concerted fluoride-coupled electron transfer to the protonated quinoline to be 18.3 kcal/mol . acs.org
In other visible-light-induced functionalizations of isoquinoline, an intermolecular KIE value of 2.2 was measured, indicating that the cleavage of an α-sp³ C-H bond was the rate-determining step in that specific oxidative protocol. nih.gov These studies highlight that C-H bond cleavage is often a critical, energy-intensive step in the functionalization of isoquinoline scaffolds.
| Reaction Type | Parameter | Value | Mechanistic Implication |
|---|---|---|---|
| Concerted Nucleophilic Fluorination of Quinoline acs.org | Kinetic Isotope Effect (KIE) | 1.7 | Indicates a proton transfer equilibrium prior to the rate-determining step. |
| Concerted Nucleophilic Fluorination of Quinoline acs.org | Activation Energy (ΔG‡) | 18.3 kcal/mol | Represents the energy barrier for the concerted F⁻-e⁻-H⁺ transfer. |
| Visible Light-Induced Oxidative Arylation of Isoquinoline nih.gov | Kinetic Isotope Effect (KIE) | 2.2 | Indicates C-H bond cleavage is the rate-determining step. |
Mechanistic Pathways of Hydroxylation in Isoquinoline Scaffolds
The introduction of a hydroxyl group to form a phenol, as in 6-Fluoroisoquinolin-5-ol, is another pivotal transformation. The mechanisms for this process can involve radical intermediates or dearomatization-rearomatization sequences.
Radical-mediated pathways offer a powerful method for C-H functionalization under mild conditions, often initiated by photocatalysis or chemical oxidants. smolecule.comresearchgate.net In these processes, a radical intermediate is generated which then reacts with the isoquinoline ring.
Visible-light photocatalysis can generate reactive radical intermediates from various precursors under mild conditions. smolecule.com These radicals can then engage in addition or cyclization reactions to functionalize the isoquinoline core. smolecule.com Alternatively, copper-mediated reactions using an oxidant can proceed via a radical process to achieve the oxidative functionalization of C-H bonds with isoquinolines. acs.org Another strategy involves the oxidation of isoquinolinium salts with reagents like phenyliodine(III) diacetate, which proceeds through a dual radical addition/radical coupling mechanism. rsc.org
Similar to the fluorination strategy described in section 3.1.1, a dearomatization-rearomatization sequence can be employed for the regioselective hydroxylation of isoquinolines. researchgate.net This approach is particularly effective for achieving substitution at positions that are electronically disfavored for direct attack, such as the meta-position. researchgate.net
The general mechanism involves:
Dearomatization : The isoquinoline ring is activated by a reagent that temporarily disrupts its aromaticity, creating a more reactive, non-aromatic intermediate. researchgate.net A common method involves using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a dearomatized N-Boc-dihydroisoquinoline species. acs.org
Hydroxylation : The nucleophilic dearomatized intermediate, often a dienamine-type structure, undergoes highly regioselective hydroxylation upon treatment with an electrophilic peroxide or another electrophilic oxygen source. researchgate.net
Rearomatization : An acid-promoted step eliminates the activating group and restores the aromatic isoquinoline ring system, now featuring a hydroxyl group at a specific position. acs.org
This sequence provides a predictable and powerful tool for installing hydroxyl groups onto the isoquinoline scaffold with high regiocontrol, which is essential for the synthesis of complex, polysubstituted derivatives. researchgate.netacs.org
Chemoselectivity and Regioselectivity in Multi-Functionalization
Chemoselectivity and regioselectivity are critical concepts in the synthesis of complex molecules from multi-functionalized starting materials like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position at which a chemical bond is formed or broken.
Control of Functional Group Introduction at Specific Positions
The isoquinoline ring system, particularly when substituted with both a fluorine atom and a hydroxyl group, presents multiple reactive sites. The ability to direct incoming functional groups to a specific position on the this compound scaffold is a testament to the advancements in modern synthetic methodologies.
The regioselective functionalization of 6,5-fused heterocyclic systems, such as isoquinoline, is an area of intense research. nih.govsemanticscholar.org Generally, the five-membered ring in such systems is more reactive. nih.gov However, strategic use of directing groups and optimization of reaction conditions can achieve selective functionalization of the six-membered ring. nih.gov For instance, palladium-catalyzed C-H activation has been successfully employed for the regioselective arylation of the six-membered ring of azaindoles, a related heterocyclic system. nih.govsemanticscholar.org
In the context of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, along with the nitrogen atom in the isoquinoline core, dictates the electron density at various positions of the aromatic rings. This electronic landscape can be exploited to achieve regioselective functionalization. For example, electrophilic aromatic substitution would likely be directed to positions activated by the hydroxyl group, while nucleophilic aromatic substitution might be favored at positions influenced by the fluorine atom and the pyridine ring of the isoquinoline.
Recent studies have highlighted the power of computational methods, such as Density Functional Theory (DFT), in predicting the regioselectivity of C-H activation reactions. beilstein-journals.org By calculating the activation energies for the formation of intermediates at different positions, researchers can predict the most likely site of reaction. beilstein-journals.org This predictive capability is invaluable for designing synthetic routes that efficiently lead to the desired isomer.
A practical example of regioselective synthesis is the preparation of functionalized fluoroalkyl isoxazoles and pyrazoles, where the reaction of fluoroalkyl ynones with binucleophiles can be controlled to yield specific regioisomers. enamine.net This principle of controlling the reaction outcome based on the nature of the reactants and conditions is directly applicable to the multi-functionalization of this compound.
Table 1: Factors Influencing Regioselectivity in the Functionalization of this compound
| Factor | Description | Potential Outcome on this compound |
| Directing Groups | Functional groups that guide the reagent to a specific position. | A directing group could be temporarily installed to facilitate functionalization at an otherwise disfavored position. |
| Catalyst Choice | The metal and ligand combination in catalytic reactions can steer the reaction to a specific site. | Rhodium(III) catalysts have shown utility in C-H activation and could be employed for selective functionalization. whiterose.ac.uk |
| Solvent Polarity | The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. researchgate.net | Switching between polar and non-polar solvents could favor the formation of different regioisomers. |
| Electronic Effects | The inherent electron-donating and -withdrawing properties of the substituents on the ring. | The fluorine and hydroxyl groups on this compound will have a strong influence on the site of electrophilic or nucleophilic attack. |
Stereochemical Control in Synthesis
Stereochemical control is the ability to produce a specific stereoisomer of a product. fiveable.me This is particularly crucial in pharmaceutical chemistry, as different stereoisomers of a drug can have vastly different biological activities. unipv.itresearchgate.net When this compound is used as a scaffold to build more complex, three-dimensional molecules, controlling the stereochemistry of newly formed chiral centers is of utmost importance.
Achieving stereochemical control often involves the use of chiral catalysts, chiral auxiliaries, or stereoselective reactions. fiveable.meresearchgate.net These methods create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. For example, in the synthesis of carbapenem (B1253116) antibiotics, controlling the stereochemistry of multiple stereocenters is mandatory for the biological activity of the final product. unipv.it
The synthesis of complex natural products often relies on meticulous stereochemical control at each step. mdpi.com Silicon-containing compounds have also been utilized as effective tools for stereochemical control in organic synthesis. nih.gov For transformations involving this compound, if a reaction creates a new stereocenter, employing a chiral phosphine (B1218219) ligand in a palladium-catalyzed cross-coupling, for instance, could induce asymmetry and lead to an enantiomerically enriched product.
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Application to this compound Synthesis |
| Chiral Catalysts | Catalysts that are themselves chiral and can induce chirality in the product. | An asymmetric hydrogenation of a double bond introduced onto the this compound backbone could be catalyzed by a chiral rhodium or ruthenium complex. |
| Chiral Auxiliaries | A chiral group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | A chiral auxiliary could be attached to the hydroxyl group of this compound to control the stereochemistry of a subsequent reaction. |
| Substrate Control | Existing stereocenters in the molecule influencing the stereochemistry of new stereocenters being formed. | If a chiral side chain is attached to the this compound core, it can direct the stereoselective addition of a reagent. |
Investigations of Intermediates and Transition States
Understanding the intermediates and transition states in a chemical reaction is key to unraveling its mechanism. organicchemistrytutor.comlibretexts.org Intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.orgyoutube.com They correspond to local energy minima on a reaction coordinate diagram. organicchemistrytutor.com Transition states, on the other hand, are high-energy, unstable configurations that molecules pass through as they transform from reactants to products or intermediates. organicchemistrytutor.comyoutube.com They represent the energy maxima on a reaction coordinate diagram. organicchemistrytutor.com
The study of intermediates and transition states often involves a combination of experimental techniques and computational modeling. researchgate.netnih.gov For example, in rhodium(III)-catalyzed C-H activation reactions, the formation of a seven-membered rhodacycle intermediate has been postulated. whiterose.ac.uk The stability and subsequent reaction pathway of such an intermediate can be influenced by factors like the choice of catalyst and coordinating ligands. whiterose.ac.uk
Computational chemistry, particularly DFT calculations, has become a powerful tool for elucidating the structures and energies of intermediates and transition states. researchgate.netnih.gov These calculations can help to rationalize observed reaction outcomes and predict the feasibility of different mechanistic pathways. For instance, in a proposed four-component reaction, DFT calculations were used to show that the energy barriers for the formation of two key reactive intermediates were well-matched, allowing the reaction to proceed efficiently. nih.gov
In the context of reactions involving this compound, one could envision the formation of various intermediates depending on the reaction type. For example, in a nucleophilic aromatic substitution reaction, a Meisenheimer complex could be a key intermediate. In a palladium-catalyzed cross-coupling reaction, organopalladium intermediates would be formed. The stability and reactivity of these intermediates would be influenced by the electronic properties of the this compound core.
Table 3: Common Intermediates in Organic Reactions
| Intermediate | Description | Potential Relevance to this compound |
| Carbocation | A species with a positively charged carbon atom. | Could be formed during electrophilic addition to an alkene derivative of this compound. |
| Carbanion | A species with a negatively charged carbon atom. | Could be generated by deprotonation of a C-H bond, facilitating subsequent reactions. |
| Radical | A species with an unpaired electron. | May be involved in reactions initiated by radical initiators or certain photochemical transformations. |
| Carbene | A neutral species with a divalent carbon atom. | Could be used for cyclopropanation reactions on an unsaturated derivative of this compound. |
| Organometallic Complex | A compound containing a bond between a carbon atom and a metal. | Central to many catalytic cycles, such as palladium-catalyzed cross-coupling reactions. |
By meticulously studying the chemoselectivity, regioselectivity, stereochemical control, and the transient species involved in the chemical transformations of this compound, chemists can develop more efficient and selective synthetic routes to a wide array of valuable compounds.
Advanced Spectroscopic Analysis in the Research of 6 Fluoroisoquinolin 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Fluoroisoquinolin-5-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, is crucial for its complete structural assignment.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of an isoquinoline (B145761) derivative, the aromatic protons will appear in the downfield region (typically δ 6.5-9.0 ppm), while any aliphatic protons would be found further upfield. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) of the protons on the this compound ring system are critical for confirming the substitution pattern. For instance, the fluorine atom at the C6 position and the hydroxyl group at the C5 position will influence the electronic environment of the neighboring protons, causing characteristic shifts in their resonance frequencies. The coupling between adjacent protons (J-coupling) provides direct evidence of their connectivity.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. libretexts.org Each unique carbon atom in this compound will typically produce a distinct signal, offering a direct count of the non-equivalent carbons. libretexts.orgaskfilo.com The chemical shifts of these signals are highly sensitive to the local electronic environment. libretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Influencing Factors |
| C-1 | 140-155 | Imine functionality |
| C-3 | 110-125 | Aromatic ring |
| C-4 | 120-135 | Aromatic ring |
| C-5 | 150-165 | Hydroxyl group attachment, downfield shift |
| C-6 | 155-170 (doublet) | Fluorine attachment, strong downfield shift, C-F coupling |
| C-7 | 115-130 | Aromatic ring |
| C-8 | 125-140 | Aromatic ring |
| C-4a | 125-140 | Bridgehead carbon |
| C-8a | 145-160 | Bridgehead carbon adjacent to nitrogen |
Note: These are estimated ranges and actual values may vary based on solvent and other experimental conditions.
¹⁹F NMR for Fluorine Atom Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. slideshare.net The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it easy to observe. The chemical shift of the fluorine atom in this compound will provide direct evidence of its electronic environment. The position of the signal in the ¹⁹F NMR spectrum is sensitive to the nature of the aromatic ring and the presence of other substituents. beilstein-journals.orgnih.gov Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (H-F coupling) can be observed in both the ¹H and ¹⁹F NMR spectra, providing valuable information for assigning the positions of both the fluorine and the neighboring protons.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
To definitively assign all proton and carbon signals and to understand the spatial relationships between atoms, advanced 2D NMR techniques are employed. weizmann.ac.ilharvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, revealing the connectivity of the proton network within the molecule. weizmann.ac.ilcreative-biostructure.com Cross-peaks in a COSY spectrum of this compound would confirm the adjacencies of the protons on the isoquinoline rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. msu.edu It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its molecular formula. msu.edunist.gov For this compound (C₉H₆FNO), the high-resolution mass spectrum would show a molecular ion peak corresponding to its calculated exact mass.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net Under the high-energy conditions of the mass spectrometer, the molecule breaks apart into smaller, characteristic fragments. The masses of these fragments can often be pieced together like a puzzle to deduce the structure of the original molecule, further corroborating the assignments made by NMR spectroscopy.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Data Point | Expected Value | Significance |
| Molecular Formula | C₉H₆FNO | --- |
| Exact Mass | 163.0433 u | Confirms the elemental composition. |
| Molecular Ion Peak [M]⁺ | m/z 163 | Corresponds to the intact molecule. |
| Key Fragment Ions | e.g., loss of CO, HCN | Provides clues about the ring structure and functional groups. |
X-ray Crystallography for Solid-State Structural Elucidation
While NMR provides the structure of a molecule in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. nih.govlibretexts.orgwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govyoutube.com The pattern of diffracted X-rays is used to calculate an electron density map of the molecule, from which the positions of all the atoms can be determined with very high precision. nih.gov
An X-ray crystal structure of this compound would provide definitive proof of its connectivity and stereochemistry. It would also reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com This information is invaluable for understanding the physical properties of the compound and how it interacts with other molecules.
Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis Absorption, Fluorescence)
Electronic spectroscopy analyzes the transitions of electrons between different energy levels within a molecule upon the absorption of light, typically in the ultraviolet (UV) and visible regions. horiba.com For this compound, these techniques reveal critical information about its conjugated π-electron system.
UV-Vis Absorption Spectroscopy measures the absorption of light as a function of wavelength. The spectrum of an aromatic molecule like this compound is expected to be characterized by specific absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the isoquinoline ring system. These are typically high-intensity bands. The n→π* transitions, which are lower in energy and intensity, involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals.
| Electronic Transition Type | Involved Orbitals | Expected Spectral Region | Influencing Structural Features |
| π → π | π bonding to π antibonding | Near UV (e.g., 200-300 nm) | The conjugated isoquinoline ring system. |
| n → π | Non-bonding to π antibonding | Near UV (e.g., 300-350 nm) | Nitrogen lone pair, Oxygen lone pair. |
Fluorescence Spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. horiba.com Aromatic compounds are often fluorescent. In a typical experiment, the molecule is excited at a specific wavelength (often corresponding to an absorption maximum from the UV-Vis spectrum), and the resulting emission spectrum is recorded at longer wavelengths. horiba.com The difference between the absorption and emission maxima is known as the Stokes shift.
The fluorescence properties of this compound would provide information on its excited state dynamics. The quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) are key parameters that can be measured. edinst.com These properties are highly sensitive to the molecular environment, including solvent polarity, pH, and interactions with other molecules. horiba.com
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis
Vibrational spectroscopy probes the vibrations of molecular bonds. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a detailed "fingerprint" of a molecule's functional groups. wikipedia.orgvscht.cz
Infrared (IR) Spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. vscht.cz An analysis of the IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The main advantages of FT-IR spectroscopy include its simplicity and the ability to analyze samples in the solid phase, which helps in identifying intermolecular interactions like hydrogen bonds. mdpi.com
Raman Spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered with a change in energy (Raman scattering). wikipedia.org This energy shift corresponds to the vibrational energy levels of the molecule. wikipedia.org Raman spectroscopy is particularly effective for identifying vibrations in symmetric, non-polar bonds and aromatic rings. wikipedia.orgmdpi.com
The expected vibrational modes for this compound are detailed in the table below.
| Functional Group | Vibrational Mode | Characteristic IR Frequency (cm⁻¹) vscht.czpg.edu.plspectroscopyonline.com | Raman Activity | Notes |
| Phenolic O-H | Stretching | 3200 - 3600 (Broad) | Weak to Medium | The broadness in the IR spectrum is due to hydrogen bonding. |
| Aromatic C-H | Stretching | 3000 - 3100 (Sharp) | Strong | Characteristic of the isoquinoline ring protons. |
| Aromatic C=C / C=N | Ring Stretching | 1400 - 1650 (Multiple sharp bands) | Strong | These peaks form the "fingerprint region" and are highly characteristic of the aromatic system. wikipedia.org |
| C-O | Stretching | 1000 - 1300 | Medium | Associated with the phenolic hydroxyl group. |
| C-F | Stretching | 1000 - 1400 | Medium | A strong, characteristic absorption in the IR spectrum. |
| C-H | Out-of-plane Bending | 700 - 900 | Medium | Provides information on the substitution pattern of the aromatic ring. |
Computational Chemistry Studies of 6 Fluoroisoquinolin 5 Ol and Its Reactions
Application of Density Functional Theory (DFT) in Molecular Design
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. It is particularly effective for designing and studying molecules like 6-Fluoroisoquinolin-5-ol due to its balance of accuracy and computational cost. DFT is used to calculate various molecular properties that are crucial for understanding the molecule's stability, reactivity, and interactions.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.
This process is typically performed using a specific DFT functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good description of the electron distribution. The result is an optimized geometry with precise bond lengths, bond angles, and dihedral angles that represent the molecule's most probable structure in the gaseous state. Conformational analysis would further explore other stable, low-energy arrangements of the atoms, which is particularly important for flexible molecules, although the rigid bicyclic core of isoquinoline (B145761) limits its conformational freedom.
| Parameter | Bond | Theoretical Value (Å) | Experimental Value (Å) |
| Bond Length | C2–Cl13 | 1.751 | 1.7519 |
| Bond Length | N1–C2 | 1.314 | 1.3121 |
| Bond Length | N1–C9 | 1.373 | 1.3681 |
| Bond Angle | C3–C2–N1 | 124.0° | 124.13° |
| Bond Angle | C9–N1–C2 | 117.4° | 117.65° |
Understanding the electronic structure is key to predicting a molecule's chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the molecule's electrophilicity and electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. dntb.gov.ua For this compound, DFT calculations can map the electron density of these orbitals, showing which atoms are most likely to participate in nucleophilic or electrophilic attacks. researchgate.net The fluorine and hydroxyl substituents would significantly influence the energies and spatial distribution of these orbitals.
Table 2: Representative Frontier Molecular Orbital and Global Reactivity Parameters Note: This table presents typical parameters calculated via DFT for quinoline-like molecules to illustrate the output of an FMO analysis.
| Parameter | Symbol | Definition | Illustrative Value (eV) |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Ionization Potential | IP | -EHOMO | 6.5 |
| Electron Affinity | EA | -ELUMO | 1.5 |
| Global Hardness | η | (IP - EA) / 2 | 2.5 |
| Chemical Potential | µ | -(IP + EA) / 2 | -4.0 |
| Electrophilicity Index | ω | µ² / (2η) | 3.2 |
DFT is also instrumental in mapping out the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for a reaction can be constructed. A crucial point on this surface is the transition state (TS) , which is the highest energy point along the minimum energy path between reactants and products. pku.edu.cn
For reactions involving this compound, such as electrophilic substitution or cycloaddition, DFT calculations can locate the transition state structures. pku.edu.cn The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the desired reactants and products. mdpi.com This analysis can reveal whether a reaction is likely to proceed, which pathway it will favor (e.g., concerted vs. stepwise), and how substituents might influence its feasibility. pku.edu.cn
Molecular Dynamics Simulations for Conformational Sampling
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (like a solvent). nih.gov
For this compound, MD simulations can be used to explore its conformational space, especially the orientation of the hydroxyl proton and its interactions with neighboring solvent molecules. mdpi.com Although the core structure is rigid, these simulations can reveal subtle dynamics and the stability of different hydrogen-bonding networks. Enhanced sampling techniques, such as Replica Exchange MD (REMD) or metadynamics, can be employed to overcome energy barriers and explore the conformational landscape more exhaustively than standard MD. mdpi.comarxiv.org The resulting ensemble of conformations can be crucial for understanding how the molecule might fit into a protein's active site in drug discovery applications. nih.govnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.gov The core idea is to find a mathematical relationship between a set of molecular descriptors and a specific property. researchgate.netnih.gov
In the context of this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or even biological activity. The process involves:
Calculating Molecular Descriptors: A wide range of descriptors (topological, electronic, steric) are calculated for a series of related molecules. Many electronic descriptors are derived from DFT calculations. nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that correlates the descriptors with the experimental property of interest. researchgate.net
Validation: The model's predictive power is tested using cross-validation techniques (like leave-one-out) and an external set of compounds not used in the model's creation. nih.gov
Once a robust QSPR model is established, it can be used to predict the properties of new or hypothetical molecules like this compound before they are synthesized, saving time and resources. nih.govchemrxiv.org
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming a molecule's structure. unibo.it For this compound, DFT and its time-dependent extension (TD-DFT) can be used to simulate different types of spectra. dntb.gov.ua
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated spectrum with the experimental one, researchers can assign specific peaks to the vibrations of particular functional groups, confirming the molecular structure. nih.gov
NMR Spectra: Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for NMR spectroscopy, a primary tool for structure elucidation. dntb.gov.ua
UV-Vis Spectra: TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. dntb.gov.ua This helps in understanding the electronic properties and color of the compound.
These theoretical predictions provide a powerful complement to experimental spectroscopy, aiding in the identification and characterization of this compound. dntb.gov.uadntb.gov.ua
Development of Computational Models for Reactivity and Selectivity Prediction
The prediction of reactivity and selectivity is a cornerstone of modern organic synthesis, and in the case of substituted heteroaromatic compounds like this compound, computational chemistry offers powerful tools to achieve this. rsc.orgresearchgate.netsemanticscholar.org The development of robust computational models allows for the in silico exploration of reaction pathways, potentially saving significant time and resources in the laboratory. These models are primarily built upon the principles of quantum mechanics and are employed to calculate a variety of molecular properties that govern the course of a chemical reaction.
A predominant method utilized in this field is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size. nih.govsemanticscholar.org DFT calculations can be used to determine the ground-state electronic structure of this compound, as well as the structures and energies of intermediates and transition states along a proposed reaction coordinate. researchgate.net By comparing the activation energies for different possible reaction pathways, a prediction of the most likely product can be made.
For instance, in predicting the regioselectivity of electrophilic aromatic substitution on this compound, several key parameters are calculated. Frontier Molecular Orbital (FMO) theory is a common starting point. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the most nucleophilic sites, which are the most likely to be attacked by an electrophile. researchgate.net Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites.
Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP), which maps the electron density onto the molecular surface. Regions of negative electrostatic potential are indicative of electron-rich areas that are susceptible to electrophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and orbital interactions within the molecule, further refining predictions of reactivity. researchgate.netmdpi.com
A more rigorous approach involves the explicit modeling of the reaction mechanism. This requires locating the transition state structures for the formation of all possible intermediates (e.g., sigma complexes in electrophilic substitution). The calculated activation energies for each pathway provide a quantitative measure of the kinetic favorability of forming each regioisomer. A lower activation energy corresponds to a faster reaction rate and, therefore, the major product.
While specific computational models for this compound are not extensively reported in the literature, the methodologies are well-established from studies on related compounds such as 8-hydroxyquinoline. semanticscholar.org In such a study, the relative stabilities of the possible substituted products would be calculated to determine the thermodynamic favorability of each isomer.
The following interactive data table illustrates the type of data that would be generated from a DFT study aimed at predicting the regioselectivity of an electrophilic substitution reaction on this compound. The data presented is hypothetical but representative of what such a study would produce.
| Position of Substitution | Relative Energy of Sigma Complex (kcal/mol) | Activation Energy (kcal/mol) | HOMO Lobe Contribution (%) | Calculated Product Ratio (Kinetic Control) |
|---|---|---|---|---|
| C-7 | 0.0 | 15.2 | 35 | Major |
| C-8 | +2.5 | 18.1 | 20 | Minor |
| C-4 | +4.1 | 20.5 | 15 | Trace |
| C-1 | +6.8 | 23.7 | 5 | Not Observed |
| C-3 | +7.2 | 24.1 | 10 | Not Observed |
This table demonstrates how computational data can be used to make a clear prediction about the outcome of a reaction. The position with the lowest activation energy (C-7 in this hypothetical case) would be predicted as the major site of substitution under kinetic control. The contribution of the HOMO at each position provides a supporting, albeit less quantitative, prediction based on FMO theory.
The development of these computational models is an iterative process. The accuracy of the predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov Often, computational results are benchmarked against experimental data to refine the models and improve their predictive power for future applications. beilstein-journals.org More advanced models may also incorporate the effects of the solvent, which can play a crucial role in the reaction mechanism and selectivity. As computational power continues to increase, these predictive models are becoming an indispensable tool in the design and optimization of chemical reactions involving complex molecules like this compound.
Research Applications in Chemical Biology Utilizing 6 Fluoroisoquinolin 5 Ol and Its Derivatives
Strategies for Modulating Biological Pathways Using Isoquinoline (B145761) Scaffolds
Rational Design of Inhibitors and Modulators
Rational drug design leverages the three-dimensional structure of biological targets to design and synthesize molecules that can modulate their function. The 6-fluoroisoquinolin-5-ol scaffold offers several strategic advantages for the rational design of inhibitors and modulators. The isoquinoline ring system itself is a versatile pharmacophore that can engage in various binding interactions, including π-stacking and hydrogen bonding.
The design process for inhibitors based on related fluorinated scaffolds, such as fluoroquinolines and fluoroquinazolines, often involves a structure-based approach. nih.govmdpi.com For instance, in the design of kinase inhibitors, the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The hydroxyl group at the 5-position of this compound can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule in a specific orientation within a binding pocket. The fluorine atom at the 6-position can enhance binding affinity through favorable electrostatic interactions with the protein surface and can block metabolic attack, thereby increasing the compound's biological half-life.
Computational modeling and molecular docking studies are instrumental in the rational design process. By docking a this compound core into the active site of a target protein, researchers can predict optimal substitution patterns. For example, modifying the C1 position of the isoquinoline ring with various aryl or alkyl groups can be explored to occupy hydrophobic pockets and enhance potency and selectivity. This in-silico-guided approach was successfully used in the design of novel arylquinoline derivatives as antituberculosis agents, where key pharmacophoric features were retained and modified to improve activity. nih.gov
Table 1: Key Structural Features of this compound for Rational Inhibitor Design
| Feature | Potential Role in Inhibitor Design |
|---|---|
| Isoquinoline Core | π-stacking interactions, scaffold for substituent orientation |
| 5-hydroxyl group | Hydrogen bond donor/acceptor, anchoring point |
| 6-fluoro group | Metabolic stability, enhanced binding affinity (electrostatic interactions) |
Exploring Structure-Activity Relationships for Mechanism of Action Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, providing insights into its mechanism of action. For derivatives of this compound, SAR studies would systematically explore how modifications at different positions on the isoquinoline ring affect their interaction with a biological target.
While direct SAR studies on this compound are not extensively documented, research on related fluorinated quinolines and quinazolines provides a framework for how such studies would be approached. researchgate.net For example, a study on 6-fluoroquinazolines as inhibitors of TNF-alpha production and T cell proliferation systematically varied the substituent at the C4-position, revealing that a 3,4-(methylenedioxy)phenyl group was optimal for dual activity. Similarly, in a series of 6-fluoroquinoline (B108479) derivatives with antiplasmodial activity, modifications at the C2 and C4 positions were explored, leading to the identification of a compound with potent in vitro and in vivo efficacy. wikipedia.org
For this compound derivatives, a typical SAR campaign would involve:
Modification of the 5-hydroxyl group: Esterification or etherification could probe the importance of the hydrogen-bonding capability of the hydroxyl group.
Substitution at various positions (e.g., C1, C3, C4, C8): Introducing different functional groups (e.g., alkyl, aryl, amino, amide) at these positions would explore steric and electronic effects on binding and activity.
Bioisosteric replacement: Replacing the 5-hydroxyl group with other hydrogen bond donors/acceptors (e.g., -NH2, -SH) could further elucidate binding requirements.
The data from these systematic modifications, summarized in tables comparing structure to biological activity (e.g., IC50 values), would help to build a comprehensive SAR model. This model is crucial for optimizing lead compounds and for designing probes to elucidate the molecular mechanism of action.
Table 2: Hypothetical SAR Exploration of this compound Derivatives
| Position Modified | Type of Modification | Rationale |
|---|---|---|
| C1 | Introduction of aryl groups | Explore hydrophobic interactions |
| C5-OH | Esterification, etherification | Determine the role of the H-bond donor |
| C4 | Small alkyl or halogen substituents | Probe for steric tolerance in the binding site |
Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions typically involve pairs of mutually reactive functional groups that are abiotic in nature. At present, there is no specific information available in the scientific literature detailing the application of this compound or its derivatives in the field of bioorthogonal chemistry. The development of isoquinoline-based probes for bioorthogonal applications would require the introduction of a suitable functional group, such as an azide, alkyne, tetrazine, or strained alkene, onto the this compound scaffold.
Development of Isotopic Labels for Research Tracers (e.g., ¹⁸F-labeling)
Isotopically labeled molecules are invaluable tools in biomedical research, particularly as tracers for non-invasive imaging techniques like Positron Emission Tomography (PET). The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET due to its convenient half-life (109.8 min) and low positron energy. nih.gov The inherent presence of a fluorine atom in the this compound structure makes it an ideal candidate for the development of ¹⁸F-labeled research tracers.
The synthesis of an ¹⁸F-labeled version of this compound would typically involve a nucleophilic substitution reaction on a suitable precursor. For instance, a precursor with a good leaving group (e.g., a nitro or trimethylammonium group) at the 6-position of the isoquinolin-5-ol core could be reacted with [¹⁸F]fluoride to introduce the radioisotope in the final step of the synthesis.
A highly relevant example that underscores the potential of this scaffold is the development of [¹⁸F]-MK-6240, a PET tracer for imaging neurofibrillary tangles in Alzheimer's disease. nih.gov The chemical structure of MK-6240 is 6-(fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine. This molecule shares the core 6-fluoro-isoquinolin-5-yl structure, differing by the presence of an amine instead of a hydroxyl group at the 5-position and a substituent at the 3-position. The successful development and application of [¹⁸F]-MK-6240 demonstrates that the 6-fluoro-isoquinoline scaffold is readily amenable to ¹⁸F-labeling and can be used to create highly specific and selective imaging agents with favorable pharmacokinetic properties for brain imaging. nih.gov
The development of ¹⁸F-labeled derivatives of this compound could thus provide novel PET tracers for a wide range of biological targets, depending on the other substituents on the isoquinoline ring. These tracers would enable in vivo quantification and visualization of target engagement by therapeutic drug candidates, or could serve as diagnostic agents themselves.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-fluoroquinazolines |
| 6-fluoroquinoline |
| [¹⁸F]-MK-6240 (6-(fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine) |
Future Research Directions and Advanced Perspectives
Innovations in Synthetic Methodologies for Complex Fluorinated Heterocycles
The synthesis of complex fluorinated heterocycles remains a significant challenge in organic chemistry. chemblink.com Future research will undoubtedly focus on the development of more efficient, selective, and sustainable synthetic methods.
Key Areas of Innovation:
Late-Stage Fluorination: A major goal is the development of methods to introduce fluorine atoms into complex molecular scaffolds at a late stage of the synthesis. This approach is highly desirable as it allows for the rapid diversification of drug candidates and other functional molecules.
Asymmetric Fluorination: The development of novel catalytic asymmetric fluorination methods is crucial for the synthesis of enantiomerically pure fluorinated heterocycles, which is often a requirement for pharmaceutical applications. bldpharm.com
Novel Fluorinating Reagents: The design and synthesis of new, safer, and more selective fluorinating reagents are continuously being explored to overcome the limitations of existing reagents.
Photoredox Catalysis: The use of photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild reaction conditions and is expected to play an increasingly important role in the synthesis of fluorinated heterocycles.
| Synthetic Strategy | Description | Potential Advantages |
| Late-Stage Fluorination | Introduction of fluorine in the final steps of a synthetic sequence. | Rapid access to a diverse range of fluorinated analogs. |
| Asymmetric Fluorination | Catalytic methods to control the stereochemistry of the fluorination step. | Access to enantiomerically pure compounds, crucial for biological activity. |
| Novel Reagents | Development of new reagents for fluorination. | Improved safety, selectivity, and functional group tolerance. |
| Photoredox Catalysis | Use of light to drive C-F bond formation. | Mild reaction conditions, high functional group tolerance. |
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. nih.govnist.gov These technologies can analyze vast datasets of chemical reactions and molecular properties to predict the outcomes of new reactions, design novel synthetic routes, and identify promising drug candidates. thieme-connect.deamericanelements.com
Applications in the Synthesis of Fluorinated Heterocycles:
Retrosynthetic Analysis: AI algorithms can be trained to propose novel and efficient retrosynthetic pathways for complex molecules like 6-Fluoroisoquinolin-5-ol, potentially identifying more efficient routes than those conceived by human chemists.
Reaction Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. nist.gov
De Novo Molecular Design: Generative AI models can design new fluorinated heterocyclic structures with desired physicochemical and biological properties.
Advancements in In Situ Spectroscopic Characterization of Reaction Intermediates
Understanding the mechanisms of chemical reactions is fundamental to developing new and improved synthetic methods. In situ spectroscopic techniques allow for the direct observation of reactive intermediates and transition states under actual reaction conditions. nih.gov
Key Techniques and Their Applications:
In Situ NMR Spectroscopy: Provides detailed structural information about species present in a reacting mixture.
In Situ IR and Raman Spectroscopy: Offers insights into the vibrational modes of molecules, allowing for the identification of functional groups and the monitoring of their transformations.
In Situ Mass Spectrometry: Enables the detection and identification of transient species in the gas phase or in solution.
These techniques, when applied to the synthesis of fluorinated heterocycles, can provide invaluable information about reaction pathways, helping chemists to optimize reaction conditions and design more efficient synthetic strategies.
Frontier Research in Computational Methods for Complex Chemical Systems
Computational chemistry has become an indispensable tool for studying the structure, properties, and reactivity of molecules. Advances in computational methods and computing power are enabling the accurate prediction of molecular properties and the simulation of complex chemical processes.
Applications in the Study of Fluorinated Heterocycles:
Quantum Mechanical Calculations: Can be used to predict the spectroscopic properties (e.g., NMR, IR spectra) of molecules like this compound, aiding in their characterization.
Molecular Dynamics Simulations: Can provide insights into the conformational dynamics of flexible molecules and their interactions with biological targets.
Reaction Mechanism Elucidation: Computational methods can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates and providing a detailed understanding of the reaction mechanism.
Synergistic Approaches in Chemical Synthesis and Chemical Biology for Fundamental Discovery
The integration of chemical synthesis and chemical biology offers powerful opportunities for fundamental scientific discovery. By designing and synthesizing novel molecular probes, chemists can help to unravel complex biological processes.
Potential Synergies:
Chemical Probes: Fluorinated heterocycles can be designed as probes to study the function of enzymes and receptors, with the fluorine atom serving as a useful label for ¹⁹F NMR spectroscopy.
Drug Discovery: The combination of synthetic chemistry and biological screening is the cornerstone of modern drug discovery. The synthesis of libraries of fluorinated heterocycles can lead to the identification of new therapeutic agents.
Biocatalysis: Enzymes can be used as catalysts to perform stereoselective fluorination reactions, offering an environmentally friendly alternative to traditional chemical methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
